Q-VD(OMe)-OPh

Apoptosis Enzymology Drug Discovery

Q-VD(OMe)-OPh (quinolyl-valyl-O-methylaspartyl-[-2,6-difluorophenoxy]-methyl ketone) is a broad-spectrum, irreversible pan-caspase inhibitor belonging to the o-phenoxy-conjugated peptidomimetic class. It targets the catalytic cysteine residues of caspases, including caspase-1, -3, -8, -9, -10, and -12, with reported IC50 values ranging from 25 nM to 430 nM under cell-free recombinant enzyme assay conditions.

Molecular Formula C26H25F2N3O6
Molecular Weight 527
Cat. No. B1192017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQ-VD(OMe)-OPh
Synonyms(S)-methyl 5-(2,6-difluorophenoxy)-3-((S)-3-methyl-2-(quinoline-2-carboxamido)butanamido)-4-oxopentanoate
Molecular FormulaC26H25F2N3O6
Molecular Weight527
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Q-VD(OMe)-OPh Procurement Guide: Second-Generation Pan-Caspase Inhibitor Specifications and Comparator Context


Q-VD(OMe)-OPh (quinolyl-valyl-O-methylaspartyl-[-2,6-difluorophenoxy]-methyl ketone) is a broad-spectrum, irreversible pan-caspase inhibitor belonging to the o-phenoxy-conjugated peptidomimetic class [1]. It targets the catalytic cysteine residues of caspases, including caspase-1, -3, -8, -9, -10, and -12, with reported IC50 values ranging from 25 nM to 430 nM under cell-free recombinant enzyme assay conditions . The compound is distinguished from first-generation fluoromethylketone (FMK)-based inhibitors (e.g., Z-VAD-FMK, Boc-D-FMK) by its C-terminal 2,6-difluorophenoxy (OPh) warhead, which was engineered to eliminate FMK-associated metabolic toxicity while retaining pan-caspase inhibitory breadth [1]. Q-VD(OMe)-OPh is supplied as a solid with a molecular weight of 527.52 g/mol and demonstrates solubility of ≥26.35 mg/mL in DMSO and ≥97.4 mg/mL in ethanol, but is insoluble in aqueous media [2]. The compound is validated for both in vitro apoptosis assays and in vivo neuroprotection models .

Why Generic Pan-Caspase Inhibitor Substitution Fails: Q-VD(OMe)-OPh Differentiation Rationale


Substituting Q-VD(OMe)-OPh with legacy FMK-based pan-caspase inhibitors (e.g., Z-VAD-FMK, Boc-D-FMK) or alternative OPh-conjugated variants (e.g., non-esterified Q-VD-OPh) introduces quantifiable performance deficits that compromise experimental reproducibility. First-generation FMK inhibitors exhibit inherent cytotoxicity at concentrations >50 μM due to fluoroacetate-like byproduct formation and demonstrate aqueous instability requiring frequent reapplication [1]. The OPh warhead in Q-VD(OMe)-OPh eliminates this toxicity liability while conferring enhanced potency against key executioner caspases (caspase-3 IC50: 25 nM vs. ~1000 nM for Z-VAD-FMK) [2]. Furthermore, the methyl esterification of the aspartyl residue in Q-VD(OMe)-OPh, absent in the Q-VD-OPh hydrate form, enhances cell permeability and facilitates intracellular accumulation [3]. Procurement of non-validated or inconsistently formulated caspase inhibitors introduces batch-to-batch variability in IC50 profiles, solubility characteristics, and toxicological thresholds, directly impacting assay window and data interpretation in long-term culture or in vivo applications [1].

Q-VD(OMe)-OPh Quantitative Differentiation Evidence: Direct Comparator Analysis


Caspase-3 Inhibition Potency: 40-Fold Superiority to Z-VAD-FMK

Q-VD(OMe)-OPh demonstrates a 40-fold lower IC50 against recombinant caspase-3 (25 nM) compared to the widely used first-generation pan-caspase inhibitor Z-VAD-FMK (IC50 ~1000 nM) in cell-free enzymatic assays [1]. This potency advantage extends across the caspase family, with Q-VD(OMe)-OPh exhibiting IC50 values of 50 nM for caspase-1, 100 nM for caspase-8, and 430 nM for caspase-9, whereas Z-VAD-FMK and Boc-D-FMK typically exhibit IC50 values in the 500-1000 nM range across these targets [1][2]. The o-phenoxy warhead confers enhanced active-site occupancy and covalent binding efficiency relative to the fluoromethylketone moiety [1].

Apoptosis Enzymology Drug Discovery

Cellular Toxicity Threshold: >100 μM Q-VD(OMe)-OPh vs. 50 μM Z-VAD-FMK Limit

Q-VD(OMe)-OPh exhibits negligible cytotoxicity at concentrations up to and exceeding 100 μM in cell culture, whereas Z-VAD-FMK induces observable cytotoxicity at concentrations above 50 μM, attributed to metabolic release of fluoroacetate from the FMK warhead [1]. Boc-D-FMK exhibits moderate toxicity at intermediate concentrations. This differential toxicity profile is structurally linked to the replacement of the fluoromethylketone group with the o-phenoxy moiety, which eliminates the fluoroacetate liability [1]. In long-term culture experiments (≥48 hours), Q-VD(OMe)-OPh maintains cell viability indistinguishable from vehicle controls at 20-100 μM, while Z-VAD-FMK at equivalent concentrations reduces viability by 15-30% .

Cytotoxicity Long-term Culture Primary Cell Assays

Dose-Response Efficiency in Tissue Apoptosis: 100 μM Q-VD-OPh Outperforms 200 μM Z-VAD-fmk

In whole mouse embryo culture (E9.5, 24 hr incubation), Q-VD-OPh achieved significantly greater reduction of posterior placodal area (PPA) apoptosis compared to Z-VAD-fmk at half the concentration [1]. Treatment with 100 μM Q-VD-OPh produced markedly superior apoptosis suppression compared to 200 μM Z-VAD-fmk, as quantified by anti-cleaved caspase-3 immunostaining and morphometric analysis [1]. Additionally, 50 μM Q-VD-OPh and 200 μM Z-VAD-fmk showed comparable but suboptimal inhibition, further confirming the potency differential [1].

Developmental Biology Ex Vivo Culture Embryology

In Vivo Neuroprotection: 48% Infarct Volume Reduction at 1 mg/kg (Rat Neonatal Stroke Model)

Q-VD-OPh administered intraperitoneally at 1 mg/kg significantly reduced infarct volume by approximately 48% in a P7 rat neonatal stroke model (unilateral focal ischemia with reperfusion) [1]. Treated animals exhibited mean infarct volume of 12.6 ± 2.8% versus 24.3 ± 2.2% in vehicle controls (p = 0.006) at 48 hours post-ischemia [1]. Neuroprotection persisted at 21 days survival time and correlated with attenuated neurological dysfunction [1]. Immunoblot analysis confirmed in vivo inhibition of caspase-3 cleavage to the active p17 form and suppression of caspase-1 upregulation [1]. Notably, female rats exhibited stronger protection (infarct volume reduction to 6.7 ± 3.3%, p = 0.006) compared to males [1].

Neuroprotection Ischemia-Reperfusion In Vivo Pharmacology

Pan-Caspase Coverage Breadth: Equal Inhibition Across All Three Major Apoptotic Pathways

Q-VD-OPh is equally effective in preventing apoptosis mediated by all three major apoptotic pathways: the intrinsic mitochondrial pathway (caspase-9/3 axis), the extrinsic death receptor pathway (caspase-8/10 axis), and the ER stress pathway (caspase-12) [1]. This contrasts with Z-VAD-FMK and Boc-D-FMK, which exhibit partial or pathway-biased inhibition profiles and fail to uniformly suppress caspase-12-mediated apoptosis [1]. The structural basis for this broad-spectrum uniformity lies in the o-phenoxy warhead's compatibility with the S1-S4 binding pockets across the caspase family, enabling high-affinity interactions with both initiator and executioner caspases [1]. Q-VD(OMe)-OPh inhibits recombinant caspases 1, 3, 8, and 9 with IC50 values ranging from 25 to 400 nM, and strongly inhibits caspases 7, 10, and 12 at concentrations of 10 μM [2].

Apoptosis Signaling Pathway Analysis Mechanistic Studies

Formulation and Stability Advantages: OPh Warhead Resists Hydrolysis, Enabling Prolonged Activity

The o-phenoxy (OPh) warhead in Q-VD(OMe)-OPh confers enhanced resistance to aqueous hydrolysis compared to the fluoromethylketone (FMK) group in Z-VAD-FMK [1]. Q-VD(OMe)-OPh maintains functional activity in cell culture media for extended durations, whereas Z-VAD-FMK undergoes rapid hydrolytic degradation requiring more frequent replenishment or higher initial concentrations [1]. In solid form, Q-VD(OMe)-OPh is stable for at least 12 months when stored at -20°C as directed [2]. Solubility profiling reveals ≥26.35 mg/mL in DMSO and ≥97.4 mg/mL in ethanol, with insolubility in aqueous buffers requiring DMSO/ethanol stock preparation [2]. The methyl ester modification (OMe) on the aspartyl residue enhances cell permeability relative to the non-esterified Q-VD-OPh hydrate form [3].

Compound Stability Formulation Assay Reproducibility

Q-VD(OMe)-OPh Validated Application Scenarios: Where Differentiated Performance Drives Selection


Long-Term Cell Differentiation Assays Requiring Sustained Caspase Inhibition Without Background Toxicity

Researchers performing extended primary cell differentiation or stem cell lineage commitment studies require pan-caspase inhibition over 48-96 hours without introducing compound-induced cytotoxicity that confounds viability readouts. Q-VD(OMe)-OPh's demonstrated minimal toxicity at concentrations up to and exceeding 100 μM [1] enables continuous apoptosis blockade throughout the differentiation period, unlike Z-VAD-FMK which induces observable cytotoxicity above 50 μM due to fluoroacetate byproduct formation [1]. Applications include hematopoietic stem cell differentiation, AML blast maturation studies, and neuronal precursor survival assays where extended culture times are mandatory .

In Vivo CNS Neuroprotection Studies Requiring Blood-Brain Barrier Penetration

Neuroprotection and stroke research protocols require caspase inhibitors that are systemically active, cross the blood-brain barrier, and demonstrate efficacy at low doses to minimize off-target effects. Q-VD(OMe)-OPh is validated in rodent neonatal stroke models, achieving 48% infarct volume reduction at just 1 mg/kg (i.p.) with durable neuroprotection persisting to 21 days post-ischemia [2]. Immunoblot confirmation of in vivo caspase-3 cleavage inhibition demonstrates target engagement in CNS tissue [2]. This low-dose efficacy profile, combined with blood-brain barrier permeability , makes Q-VD(OMe)-OPh suitable for ischemia-reperfusion injury studies, traumatic brain injury models, and neurodegenerative disease research where CNS target exposure is essential.

Multiplexed Cell Death Pathway Dissection (Apoptosis vs. Ferroptosis vs. Autophagy)

Translational oncology and cell biology studies increasingly require simultaneous interrogation of multiple programmed cell death modalities. Q-VD(OMe)-OPh's uniform inhibition across all three major apoptotic pathways (intrinsic, extrinsic, ER stress) [1] and its lack of cross-reactivity with ferroptosis or autophagy machinery enables clean pathway segregation [3]. Studies have employed Q-VD(OMe)-OPh alongside ferroptosis inducers (e.g., erastin) and autophagy modulators to definitively assign cell death phenotypes to specific pathways in colorectal cancer and other models [3]. This specificity is critical for publications requiring unambiguous mechanistic conclusions.

High-Throughput Screening Assays Requiring Low DMSO Carryover and Consistent Potency

Automated 96- and 384-well apoptosis screening platforms demand compounds with high solubility, batch-to-batch consistency, and sufficient potency to permit low-volume pipetting. Q-VD(OMe)-OPh's DMSO solubility of ≥26.35 mg/mL allows preparation of concentrated stock solutions that minimize DMSO carryover to target cells. The compound's 40-fold lower IC50 against caspase-3 (25 nM) relative to Z-VAD-FMK (~1000 nM) [1] reduces the working concentration required for complete caspase inhibition, further lowering solvent exposure. These properties support reproducible, miniaturized assay formats for oncology drug screening, toxicology panels, and siRNA/shRNA library validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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